molecular formula C15H13Br B8772410 (2-Bromo-1-phenylcyclopropyl)benzene CAS No. 32812-52-5

(2-Bromo-1-phenylcyclopropyl)benzene

Cat. No.: B8772410
CAS No.: 32812-52-5
M. Wt: 273.17 g/mol
InChI Key: QWRHDBXSRWIYNB-UHFFFAOYSA-N
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Description

(2-Bromo-1-phenylcyclopropyl)benzene (CAS: 32812-52-5) is a brominated cyclopropane derivative with the molecular formula C₁₅H₁₃Br and a molecular weight of 273.168 g/mol. It features a cyclopropane ring substituted with a bromine atom at position 2 and a phenyl group at position 1, attached to a benzene ring. Key physicochemical properties include a density of 1.405 g/cm³, boiling point of 343.7°C at 760 mmHg, and a flash point of 146°C .

Q & A

Q. Basic: What are the optimal synthetic routes for (2-Bromo-1-phenylcyclopropyl)benzene, and how can reaction yields be improved?

Answer:
The synthesis typically involves cyclopropanation of a brominated styrene derivative or bromination of a pre-formed cyclopropane ring. Key steps include:

  • Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) for stereoselective ring formation .
  • Bromination : Electrophilic substitution with bromine in the presence of Lewis acids (e.g., AlCl₃) to target the cyclopropane-adjacent position .
  • Yield Optimization : Monitor reaction kinetics via GC-MS (≥95% purity thresholds) and adjust stoichiometry of brominating agents to avoid over-halogenation .

Q. Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Answer:

  • X-ray Crystallography : Use ORTEP-3 for thermal ellipsoid modeling to resolve cyclopropane ring geometry and bromine positioning .
  • NMR Spectroscopy : Compare 1^1H NMR shifts for cyclopropane protons (δ ≈ 1.5–2.5 ppm) and aromatic protons (δ ≈ 6.8–7.5 ppm) .
  • GC-MS : Validate molecular ion peaks at m/z 258 (M⁺) and fragmentation patterns (e.g., loss of Br at m/z 179) .

Q. Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for cyclopropane ring bromination?

Answer:

  • DFT Calculations : Simulate bromine’s electrophilic attack on the cyclopropane ring using Gaussian or ORCA software. Compare activation energies for endo vs. exo transition states .
  • Contradiction Analysis : If experimental data (e.g., regioselectivity) conflicts with computational predictions, re-evaluate solvent effects (polar aprotic vs. nonpolar) using COSMO-RS models .

Q. Advanced: How should researchers address discrepancies in thermal stability data for this compound?

Answer:

  • Controlled Replicates : Conduct DSC/TGA under inert atmospheres (N₂/Ar) to isolate decomposition pathways (e.g., cyclopropane ring opening vs. C-Br cleavage) .
  • Iterative Refinement : Apply longitudinal study designs (e.g., 3-wave panel analysis) to identify confounding variables like moisture or light exposure .

Q. Advanced: What isotopic labeling strategies are effective for tracking this compound in metabolic studies?

Answer:

  • Deuteration : Synthesize deuterated analogs (e.g., C6D5C_6D_5-substituted derivatives) via Pd-catalyzed H/D exchange. Use 2^2H NMR (45–60 ppm) for detection .
  • Radiolabeling : Introduce 14^{14}C at the cyclopropane carbon via Grignard reactions with 14^{14}CO₂ .

Q. Methodological: How to design experiments mitigating photodegradation risks during storage?

Answer:

  • Light Sensitivity : Store solutions in amber vials at ≤−20°C. Monitor UV-vis absorbance (λ = 280 nm) for degradation byproducts .
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/v to inhibit bromine radical chain reactions .

Q. Methodological: What protocols ensure reproducibility in cross-coupling reactions using this compound?

Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄, Ni(dppe)Cl₂, or CuI/ligand systems for Suzuki-Miyaura couplings. Optimize solvent (THF/toluene) and base (K₂CO₃) .
  • Data Validation : Cross-reference melting points (literature: 56–58°C) and HPLC retention times (C18 column, 70:30 MeOH:H₂O) .

Q. Methodological: How to differentiate steric vs. electronic effects in substituent modifications of the cyclopropane ring?

Answer:

  • Steric Maps : Generate Connolly surfaces using Avogadro to quantify steric bulk at the bromine position .
  • Hammett Analysis : Compare reaction rates of para-substituted aryl analogs (σ⁺ values) to isolate electronic contributions .

Q. Notes

  • Avoid commercial suppliers like ; prioritize peer-reviewed protocols .
  • Advanced questions emphasize iterative validation and computational integration to resolve contradictions .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of halogenated cyclopropane derivatives. Structurally similar compounds include:

Compound Name CAS Number Molecular Formula Key Substituents
(2-Bromo-1-phenylcyclopropyl)benzene 32812-52-5 C₁₅H₁₃Br Bromine, cyclopropane, two phenyl groups
Bromopropylate 18181-80-1 C₁₇H₁₆Br₂O₃ Bromine, isopropyl ester, benzophenone backbone
Chloropropylate 5836-10-2 C₁₇H₁₆Cl₂O₃ Chlorine, isopropyl ester, benzophenone backbone
1-Phenylcyclopropane 1660-92-4 C₉H₁₀ Unsubstituted cyclopropane, phenyl group

Key Observations :

  • Bromine substitution in this compound introduces steric bulk and polarizability compared to non-halogenated analogues like 1-phenylcyclopropane.
  • Bromopropylate and chloropropylate, though structurally distinct (ester functionalities and benzophenone cores), share halogen substituents that influence their pesticidal activity. Bromine’s larger atomic radius may confer higher lipophilicity compared to chlorine .

Physicochemical Properties

A comparison of physical properties highlights the impact of halogenation and cyclopropane strain:

Property This compound Bromopropylate 1-Phenylcyclopropane
Molecular Weight (g/mol) 273.168 436.12 118.18
Boiling Point (°C) 343.7 250–260 (decomposes) 142–144
Density (g/cm³) 1.405 1.55 0.91
Flash Point (°C) 146 >100 31

Analysis :

  • The bromine atom and dual phenyl groups in this compound contribute to its higher density and boiling point compared to 1-phenylcyclopropane.
  • Bromopropylate’s higher molecular weight and decomposition temperature reflect its ester-linked benzophenone structure, which is absent in the cyclopropane-based target compound .

Reactivity:

  • The strained cyclopropane ring in this compound is susceptible to ring-opening reactions under thermal or catalytic conditions, a property less pronounced in non-cyclopropane analogues like bromopropylate .
  • The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in unsubstituted cyclopropanes .

Properties

CAS No.

32812-52-5

Molecular Formula

C15H13Br

Molecular Weight

273.17 g/mol

IUPAC Name

(2-bromo-1-phenylcyclopropyl)benzene

InChI

InChI=1S/C15H13Br/c16-14-11-15(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2

InChI Key

QWRHDBXSRWIYNB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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